4-Bromo-N-cyclopropyl-2-isopropylbenzamide
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Overview
Description
4-Bromo-N-cyclopropyl-2-isopropylbenzamide is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol . It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a cyclopropyl group attached to the nitrogen atom, and an isopropyl group at the 2-position of the benzamide ring
Preparation Methods
The synthesis of 4-Bromo-N-cyclopropyl-2-isopropylbenzamide typically involves the following steps:
Cyclopropylation: The attachment of the cyclopropyl group to the nitrogen atom can be accomplished through nucleophilic substitution reactions using cyclopropylamine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-Bromo-N-cyclopropyl-2-isopropylbenzamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-cyclopropyl-2-isopropylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-2-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-Bromo-N-cyclopropyl-2-isopropylbenzamide can be compared with other similar compounds, such as:
4-Bromo-N-isopropylbenzamide: This compound lacks the cyclopropyl group and may have different chemical and biological properties.
4-Bromo-N-cyclopropylbenzamide: This compound lacks the isopropyl group and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of the bromine, cyclopropyl, and isopropyl groups, which confer specific chemical and biological properties that are distinct from those of its analogs .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-8(2)12-7-9(14)3-6-11(12)13(16)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIUDQXVPDAOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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